![molecular formula C17H12Cl2N2O2 B2626216 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide CAS No. 1331352-41-0](/img/structure/B2626216.png)
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” is a chemical compound with the molecular formula C17H12Cl2N2O2 . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of benzamide derivatives like “this compound” can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Scientific Research Applications
Pharmacological Properties and Clinical Use
Although direct information on "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide" was not found, research on structurally related compounds, such as 8-hydroxyquinolines and their derivatives, reveals significant pharmacological applications. These compounds have been investigated for their anti-microbial, anti-fungal, anti-viral, and anti-cancer properties. The versatility of the quinoline ring structure, present in similar compounds, allows for a wide range of biological activities. These activities are attributed to the ability of quinoline derivatives to interact with various biological targets, showcasing their potential in developing new therapeutic agents for treating diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021)[https://consensus.app/papers/insights-8hydroxyquinolines-target-chemistry-gupta/51a538e418b0583ab7a636614bb168d1/?utm_source=chatgpt].
Environmental and Analytical Applications
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which share chemical properties with "this compound," have been extensively studied. These studies have focused on their presence in various environmental matrices and potential human exposure pathways. Research has highlighted the necessity for further investigation into the environmental behaviors of high molecular weight SPAs and their effects on human health, including infants. The findings underscore the importance of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt].
Chemistry and Synthetic Applications
The chemistry of benzofuran derivatives, akin to the structural features of "this compound," demonstrates the scaffold's utility in synthesizing compounds with antimicrobial properties. Benzofuran and its derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug development against microbial diseases. This research indicates the potential of benzofuran as a core structure for the design of new antimicrobial agents, highlighting its relevance in addressing antibiotic resistance (Hiremathad et al., 2015)[https://consensus.app/papers/benzofuran-emerging-agents-hiremathad/5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt].
Mechanism of Action
Target of Action
It is known that quinoline compounds, which include 2,4-dichloro-n-(6-methoxyquinolin-8-yl)benzamide, have a wide range of biological activities and can interact with various targets .
Mode of Action
It is known that quinoline compounds can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWNIWYRAIFEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.